molecular formula C9H14N3O8P B12940546 2'-Aminouridine CAS No. 34407-64-2

2'-Aminouridine

Cat. No.: B12940546
CAS No.: 34407-64-2
M. Wt: 323.20 g/mol
InChI Key: OWNKJJAVEHMKCW-XVFCMESISA-N
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Description

2’-Aminouridine is a modified nucleoside that has an amino group attached to the 2’ position of the ribose sugar. This modification makes it a valuable compound in various scientific fields, particularly in nucleic acid research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 5’-dimethoxytrityl-2’-deoxy-2’-phthalimidouridine, which is then deprotected to yield 2’-Aminouridine .

Industrial Production Methods

Industrial production of 2’-Aminouridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2’-Aminouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products

Major products formed from these reactions include various 2’-modified nucleosides, which can be further used in nucleic acid research and drug development .

Scientific Research Applications

2’-Aminouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-Aminouridine involves its incorporation into nucleic acids, where it can alter the structure and function of RNA. The amino group at the 2’ position can form specific interactions with other nucleotides and proteins, affecting processes like RNA splicing and translation. Molecular targets include various RNA-binding proteins and enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Aminouridine is unique due to its specific modification at the 2’ position, which provides distinct chemical and biological properties. This makes it particularly useful in studying RNA structure and function, as well as in developing nucleic acid-based therapeutics .

Properties

CAS No.

34407-64-2

Molecular Formula

C9H14N3O8P

Molecular Weight

323.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-4-amino-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O8P/c10-6-7(14)4(3-19-21(16,17)18)20-8(6)12-2-1-5(13)11-9(12)15/h1-2,4,6-8,14H,3,10H2,(H,11,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

OWNKJJAVEHMKCW-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)N

Origin of Product

United States

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